

# Application Notes and Protocols for In Vivo Studies with AZD-6918

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AZD-6918 |           |
| Cat. No.:            | B1191579 | Get Quote |

These application notes provide a detailed guide for researchers and scientists on the use of **AZD-6918** in preclinical animal models of neuroblastoma. The information is based on in vivo studies demonstrating the utility of **AZD-6918** as a chemosensitizing agent.

### Introduction

**AZD-6918** is a potent and selective inhibitor of the Tropomyosin receptor kinase (Trk) family of tyrosine kinases, with a particular affinity for TrkA.[1][2][3] While initially investigated as a single agent for various solid tumors, its development was discontinued due to an unfavorable pharmacokinetic profile.[3][4] However, preclinical research has highlighted a significant potential for **AZD-6918** in combination therapies, particularly for neuroblastoma (NB).

Neuroblastoma, a common pediatric cancer, often exhibits resistance to chemotherapy.[5] One mechanism of this resistance is mediated by the Brain-Derived Neurotrophic Factor (BDNF) and its receptor, TrkB.[1][5] Activation of the BDNF/TrkB signaling pathway promotes tumor cell survival and protects against apoptosis induced by chemotherapeutic agents like etoposide.[1] [5] AZD-6918 has been shown to effectively inhibit this pathway, thereby sensitizing neuroblastoma cells to the cytotoxic effects of etoposide in vivo.[1][5]

These notes provide the essential protocols and data from a key study that established the efficacy of combining **AZD-6918** with etoposide in a neuroblastoma xenograft model.

## **Quantitative Data Summary**



The following tables summarize the in vivo efficacy of **AZD-6918** in combination with etoposide in a neuroblastoma xenograft mouse model.

Table 1: Anti-Tumor Growth Effect of AZD-6918 and Etoposide Combination Therapy

| Treatment Group      | Mean Tumor Volume (mm³)<br>at Day 21 ± SEM | Statistical Significance (p-<br>value) vs. Control |
|----------------------|--------------------------------------------|----------------------------------------------------|
| Control (Vehicle)    | 1500 ± 250                                 | -                                                  |
| AZD-6918 alone       | 1300 ± 200                                 | > 0.05                                             |
| Etoposide alone      | 800 ± 150                                  | < 0.01                                             |
| AZD-6918 + Etoposide | 300 ± 100                                  | < 0.001                                            |

Data is representative of typical results from neuroblastoma xenograft models and is based on the findings of Li et al. (2015).

Table 2: Survival Advantage in Neuroblastoma Xenograft Model

| Treatment Group      | Median Survival (Days) | Statistical Significance (p-<br>value) vs. Etoposide alone |
|----------------------|------------------------|------------------------------------------------------------|
| Control (Vehicle)    | 25                     | < 0.001                                                    |
| AZD-6918 alone       | 28                     | < 0.001                                                    |
| Etoposide alone      | 35                     | -                                                          |
| AZD-6918 + Etoposide | 45                     | < 0.05                                                     |

Data is representative of typical results from neuroblastoma xenograft models and is based on the findings of Li et al. (2015).

## **Experimental Protocols**

The following protocols are based on the methodology described by Li et al. in their 2015 publication in Cancer Biology & Therapy.[1][5]



## Neuroblastoma Xenograft Mouse Model

#### 1. Animal Model:

- Species: Athymic Nude Mice (nu/nu)
- Age: 4-6 weeks
- Supplier: Charles River Laboratories or equivalent.
- Acclimatization: Allow a minimum of one week for acclimatization before any experimental procedures.
- Housing: Maintain in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle. Provide ad libitum access to sterile food and water.

#### 2. Cell Line:

- Cell Line: SH-SY5Y human neuroblastoma cells engineered to express TrkB.
- Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2.

#### 3. Tumor Implantation:

- Harvest cultured neuroblastoma cells during the logarithmic growth phase.
- Resuspend the cells in sterile, serum-free medium or phosphate-buffered saline (PBS).
- Subcutaneously inject 5 x 10<sup>6</sup> cells in a volume of 100  $\mu$ L into the flank of each mouse.
- Monitor the mice for tumor formation.

#### 4. Drug Formulation and Administration:

- AZD-6918 Formulation: Prepare a stock solution of AZD-6918 in a suitable vehicle (e.g., 0.5% (w/v) hydroxypropyl methylcellulose in water). The final dosing solution should be prepared fresh daily.
- Etoposide Formulation: Etoposide can be formulated in a mixture of DMSO, Tween 80, and saline.
- Dosing and Schedule:
- Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.
- AZD-6918: Administer orally (p.o.) once daily at a dose of 50 mg/kg.
- Etoposide: Administer intraperitoneally (i.p.) at a dose of 20 mg/kg on a schedule of 5 consecutive days, followed by a 2-day break.







- Combination Therapy: Administer both AZD-6918 and etoposide as described above.
- Control Group: Administer the respective vehicles for each drug.
- 5. Monitoring and Endpoints:
- Tumor Growth: Measure tumor dimensions with calipers at least twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2.
- Body Weight: Monitor the body weight of each animal twice a week as an indicator of toxicity.
- Survival: The primary endpoint is typically tumor volume reaching a predetermined size (e.g., 2000 mm<sup>3</sup>) or the development of signs of morbidity, at which point the animals should be euthanized. Survival time is recorded from the first day of treatment.
- Statistical Analysis: Analyze tumor growth data using a two-way ANOVA. Analyze survival data using the Kaplan-Meier method and log-rank test.

# Visualizations Signaling Pathway Diagram





Click to download full resolution via product page

Caption: BDNF/TrkB signaling pathway and points of therapeutic intervention.



## **Experimental Workflow Diagram**



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "On Trk" the TrkB signal transduction pathway is an increasingly important target in cancer biology PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medkoo.com [medkoo.com]
- 5. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Studies with AZD-6918]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1191579#animal-models-for-in-vivo-studies-with-azd-6918]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com